4-Fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride
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Overview
Description
4-Fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride is a fluorinated aromatic compound that contains a pyrrolidine ring and a sulfonyl chloride group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluorobenzene-1-sulfonyl chloride as the starting material.
Reaction Steps: The pyrrolidine ring is introduced through a carbonylation reaction, where the sulfonyl chloride group is reacted with pyrrolidine in the presence of a suitable catalyst.
Conditions: The reaction is usually carried out under anhydrous conditions, with a base such as triethylamine to neutralize the byproducts.
Industrial Production Methods:
Scale-Up: The industrial production involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Safety Measures: Due to the reactivity of the sulfonyl chloride group, safety measures such as proper ventilation and the use of protective equipment are essential.
Types of Reactions:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: The pyrrolidine ring can undergo reduction to form piperidine derivatives.
Substitution: The fluorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Sulfonic Acids: Resulting from oxidation reactions.
Piperidine Derivatives: Resulting from reduction of the pyrrolidine ring.
Substituted Fluorobenzenes: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It can be used to study enzyme inhibition and protein binding due to its structural similarity to biologically active molecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
4-Fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonic acid: Similar but without the sulfonyl chloride group.
Uniqueness: The presence of the sulfonyl chloride group in 4-Fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride makes it more reactive and versatile compared to similar compounds without this group.
Properties
IUPAC Name |
4-fluoro-3-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO3S/c12-18(16,17)8-3-4-10(13)9(7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCIDVLLZCLZDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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